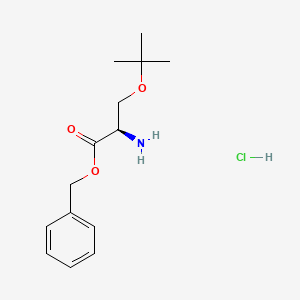
4-Fluoro-2,5-dimethylaniline hydrochloride
Übersicht
Beschreibung
4-Fluoro-2,5-dimethylaniline hydrochloride is a hydrochloride salt of the amine 4-Fluoro-2,5-dimethylaniline. It has a molecular formula of C8H11ClFN and a molecular weight of 175.63 . This compound is widely used in organic synthesis and the production of various chemicals.
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2,5-dimethylaniline hydrochloride consists of a benzene ring substituted with a fluoro group at the 4th position and two methyl groups at the 2nd and 5th positions . The presence of the fluoro group can significantly influence the chemical properties of the molecule, including its reactivity and acidity.Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluoro-2,5-dimethylaniline hydrochloride are not available, it’s known that amine derivatives like this compound can undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with acyl chlorides to form amides.Physical And Chemical Properties Analysis
4-Fluoro-2,5-dimethylaniline hydrochloride is a powder at room temperature . It has a molecular weight of 175.63 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Pharmacology: Synthesis of Diazine-Based Compounds
4-Fluoro-2,5-dimethylaniline hydrochloride: is utilized in pharmacology for the synthesis of diazine-based compounds . These compounds are central to creating a wide range of pharmacologically active molecules, including antimetabolites, anticancer agents, antibacterial, and antihypertensive drugs. The compound’s ability to act as a precursor in synthesizing diazines makes it valuable for developing new medications and treatments.
Material Science: Advanced Polymer Research
In material science, 4-Fluoro-2,5-dimethylaniline hydrochloride contributes to the development of advanced polymers . Its unique chemical properties enable researchers to modify polymer structures, potentially leading to the creation of new materials with specific characteristics like enhanced durability, flexibility, or electrical conductivity.
Chemical Synthesis: Intermediate for Complex Molecules
This compound serves as an intermediate in the multistep synthesis of complex organic molecules . Its presence in a synthetic pathway can influence the formation of desired structures, particularly in the design of molecules with specific electronic or steric properties.
Analytical Chemistry: Reference Standards
4-Fluoro-2,5-dimethylaniline hydrochloride: is used to create reference standards in analytical chemistry . These standards are crucial for ensuring the accuracy and reliability of analytical methods such as NMR, HPLC, LC-MS, and UPLC, which are essential for the qualitative and quantitative analysis of chemical substances.
Environmental Science: Study of Pollutants
The role of 4-Fluoro-2,5-dimethylaniline hydrochloride in environmental science includes the study of pollutants . Researchers can use this compound to understand the behavior of similar fluorinated aromatic compounds in the environment, which is vital for assessing their impact and developing remediation strategies.
Biochemistry Research: Enzyme Inhibition Studies
In biochemistry research, this compound is explored for its potential use in enzyme inhibition studies . By interacting with specific enzymes, it can help in understanding the mechanisms of action and potentially lead to the discovery of new inhibitors that can regulate biological pathways.
Safety and Hazards
While specific safety and hazard information for 4-Fluoro-2,5-dimethylaniline hydrochloride is not available, compounds of this nature should be handled with care. They may pose risks such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . Always follow safety guidelines when handling chemical substances.
Eigenschaften
IUPAC Name |
4-fluoro-2,5-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-5-4-8(10)6(2)3-7(5)9;/h3-4H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUXRWFGKVPFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2,5-dimethylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)




![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)
